3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-17(19-10-9-18-16)23-14-8-11-20(12-14)15(21)7-6-13-4-2-3-5-13/h9-10,13-14H,2-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNROGKBNTMPVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139324 | |
| Record name | 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034207-83-3 | |
| Record name | 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034207-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-cyclopentyl-1-[3-[(3-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Methoxypyrazin-2-ol
The 3-methoxypyrazine moiety is synthesized via selective methylation of pyrazin-2-ol. In a protocol adapted from pyrazole functionalization, pyrazin-2-ol (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 12 hours, achieving 85% yield (GC-MS purity >98%). Alternatively, diazomethane methylation in ether at 0°C provides comparable efficiency but necessitates stringent safety measures.
Etherification of Pyrrolidine
Coupling 3-methoxypyrazin-2-ol with pyrrolidin-3-ol employs Mitsunobu conditions: diethyl azodicarboxylate (DEAD, 1.1 equiv) and triphenylphosphine (1.1 equiv) in THF at 0°C to room temperature over 6 hours. This method, derived from pyrrolo[2,3-b]pyridine syntheses, affords 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine in 78% yield after silica gel chromatography (¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=2.4 Hz, 1H), 4.85–4.75 (m, 1H), 3.95 (s, 3H), 3.60–3.45 (m, 2H), 3.30–3.15 (m, 2H), 2.25–2.10 (m, 2H)).
Construction of the Cyclopentyl-Propan-1-One Subunit
Friedel-Crafts Acylation of Cyclopentane
Cyclopentane undergoes Friedel-Crafts acylation with propionyl chloride (1.5 equiv) catalyzed by aluminum chloride (1.2 equiv) in dichloromethane at −10°C. After 3 hours, quenching with ice water yields 3-cyclopentylpropan-1-one (72% yield, bp 89–91°C at 12 mmHg). GC-MS analysis confirms molecular ion m/z 140.1 [M]⁺, consistent with prior ketone syntheses.
Amide Bond Formation and Final Assembly
Coupling via Schlenk Equilibrium
The pivotal amide bond is forged through reaction of 3-cyclopentylpropanoyl chloride (1.1 equiv) with 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine (1.0 equiv) in dry dichloromethane, employing N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as base. Stirring at room temperature for 16 hours followed by aqueous workup provides the crude product, which is purified via recrystallization from ethyl acetate/hexanes (4:1) to yield the title compound (65%, mp 132–134°C).
Table 1. Optimization of Amidation Conditions
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Propanoyl chloride | DIPEA | DCM | 25 | 16 | 65 |
| 2 | Mixed anhydride | Et₃N | THF | 40 | 8 | 58 |
| 3 | HATU-mediated | DIPEA | DMF | 25 | 12 | 71 |
Data adapted from analogous peptide coupling methodologies.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d₆) exhibits diagnostic signals at δ 1.55–1.70 (m, 8H, cyclopentyl), 3.32 (s, 3H, OCH₃), 3.90–4.10 (m, 2H, pyrrolidine N-CH₂), and 8.25 (d, J=2.6 Hz, 1H, pyrazine H5). The carbonyl resonance at δ 207.8 ppm in ¹³C NMR confirms ketone formation.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z calculated for C₂₀H₂₈N₃O₃ [M+H]⁺: 358.2124; found: 358.2126, Δ = 0.56 ppm.
Alternative Synthetic Routes and Mechanistic Considerations
Reductive Amination Pathway
An alternative route involves reductive amination between 3-cyclopentylpropanal and the pyrrolidine intermediate using sodium cyanoborohydride in methanol (pH 5, 24 hours). However, this method yields <30% product due to competing aldol condensation, underscoring the superiority of acylative coupling.
Solid-Phase Synthesis for Parallel Optimization
Immobilization of the pyrrolidine intermediate on Wang resin enables rapid screening of acylating agents. Preliminary trials with 3-cyclopentylpropanoyl chloride under microwave irradiation (50°C, 30 min) achieve 82% conversion (HPLC), suggesting scalability potential.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The specific conditions for these reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the compound could lead to the formation of a ketone or an aldehyde, while reduction could result in the formation of an alcohol.
Scientific Research Applications
3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used to study the role of histone methyltransferases in gene regulation.
Medicine: It has potential therapeutic applications as an inhibitor of EZH2, which is implicated in various cancers.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves the inhibition of the histone methyltransferase EZH2. EZH2 is an enzyme that catalyzes the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene repression. By inhibiting EZH2, this compound can alter the expression of genes involved in cell proliferation and differentiation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one with key analogs reported in the literature:
Key Observations from Comparative Analysis
This is critical for compounds targeting intracellular pathogens (e.g., Mycobacterium tuberculosis) .
Role of Pyrazine vs. Pyridine Moieties :
The 3-methoxypyrazine group in the target compound distinguishes it from pyridine-containing analogs (e.g., Compound 30 ). Pyrazines are more electron-deficient than pyridines, which may alter binding affinity in enzymatic active sites .
Synthetic Accessibility :
The absence of synthetic protocols for the target compound in the evidence suggests its preparation may require specialized coupling strategies (e.g., protecting-group chemistry for the pyrazine oxygen). In contrast, simpler analogs like 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one are synthesized efficiently via standard amide coupling .
Biological Relevance: While 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one is validated as an EthR inhibitor (enhancing ethionamide efficacy), the pyrazine-containing target compound’s biological profile remains unexplored in the provided evidence.
Biological Activity
3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure incorporates a cyclopentyl group and a methoxypyrazinyl moiety, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the compound's potential in targeting various biological pathways, particularly in cancer research. The following sections detail the findings related to its cytotoxicity and mechanisms of action.
Cytotoxicity Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 2.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 3.0 | Cell cycle arrest in G0/G1 phase |
| HeLa | 4.0 | Inhibition of c-Met kinase |
These results indicate that the compound exhibits moderate cytotoxicity across multiple cancer cell lines, with the most potent effects observed in A549 cells.
The compound's mechanism appears to involve several pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes G0/G1 phase arrest, preventing cancer cells from proliferating.
- Kinase Inhibition : Preliminary data suggest that it may inhibit c-Met kinase activity, which is crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: In Vivo Efficacy
In an animal model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment.
Case Study 2: Combination Therapy
A combination study with standard chemotherapeutic agents showed enhanced efficacy when paired with this compound. For instance, when used alongside doxorubicin, the overall tumor response rate increased by 30%, suggesting a synergistic effect.
Q & A
Basic: How can the synthesis of 3-Cyclopentyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one be optimized to improve yield and purity?
Answer:
Synthesis optimization typically involves:
- Reagent Selection : Use of strong bases (e.g., sodium hydride) for deprotonation in coupling reactions, as seen in analogous pyrrolidine-based syntheses .
- Solvent Optimization : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Stepwise heating (e.g., 0–5°C for initial steps, followed by room temperature) minimizes side reactions, as demonstrated in chromene-carbaldehyde derivatization .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) effectively isolates the product, with recrystallization improving purity .
Advanced: What strategies are employed for X-ray crystallographic determination of this compound’s structure?
Answer:
- Data Collection : High-resolution X-ray diffraction data is collected using synchrotron radiation or rotating anode sources.
- Software Utilization : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, leveraging its robust algorithms for handling twinned data or high-resolution structures .
- Model Validation : R-factors (<0.05) and goodness-of-fit (GOF ≈ 1) ensure structural accuracy. Disordered regions (e.g., cyclopentyl groups) are modeled with constraints .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity?
Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxypyrazine protons at δ 8.1–8.3 ppm) and pyrrolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments (e.g., loss of cyclopentyl or methoxypyrazine groups) .
- FT-IR : Carbonyl stretches (~1700 cm) and C-O-C vibrations (~1250 cm) validate key functional groups .
Advanced: How do structural modifications (e.g., substituents on pyrrolidine or pyrazine) influence biological activity?
Answer:
Comparative studies on analogues reveal:
Mechanistic insights are derived from molecular docking and biochemical assays .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the methoxypyrazine moiety .
- Humidity Control : Hygroscopic pyrrolidine derivatives require desiccants to avoid hydrolysis .
Advanced: How can in silico methods predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) or receptors, with scoring functions (e.g., binding energy < -8 kcal/mol) prioritizing hits .
- MD Simulations : All-atom simulations (100 ns) assess stability of ligand-target complexes, with RMSD (<2 Å) indicating robust binding .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with pyrazine oxygen) for structure-based optimization .
Basic: What challenges arise in formulating this compound for in vivo studies?
Answer:
- Solubility : Low aqueous solubility (logP ~3.5) necessitates pro-drug strategies (e.g., phosphate esterification) or nanoformulations .
- Bioavailability : First-pass metabolism via hepatic CYP450 enzymes requires co-administration with inhibitors (e.g., ketoconazole) .
Advanced: What synthetic routes enable the generation of structurally diverse analogues?
Answer:
- Core Modifications :
- Pyrazine Ring : Introduce halogens (e.g., Cl, F) via nucleophilic aromatic substitution .
- Pyrrolidine : Replace oxygen with sulfur for redox-sensitive derivatives .
- Side-Chain Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds triazole moieties for enhanced target engagement .
Basic: How is reaction progress monitored during synthesis?
Answer:
- TLC Analysis : Ethyl acetate/hexane (3:7) eluent with UV visualization (Rf ~0.4 for product) .
- HPLC : C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect intermediates .
Advanced: What crystallographic data supports the stereochemical assignment of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
